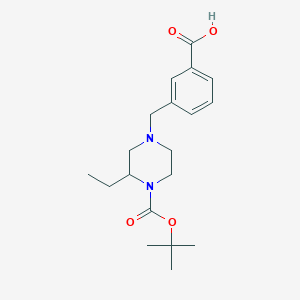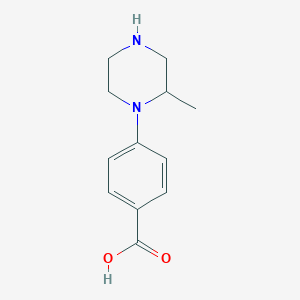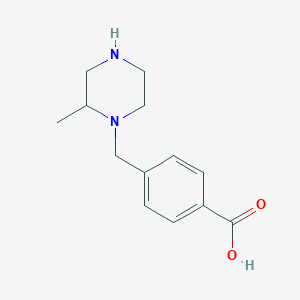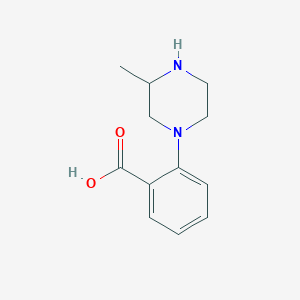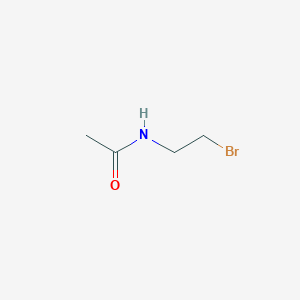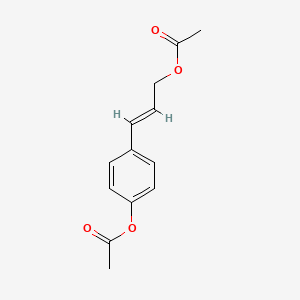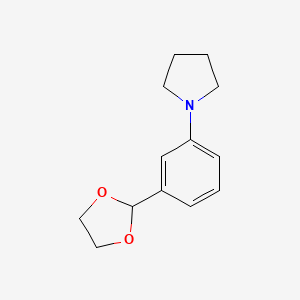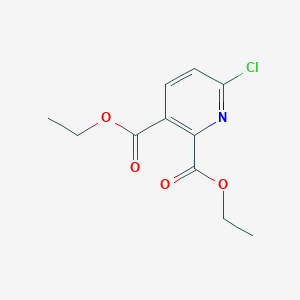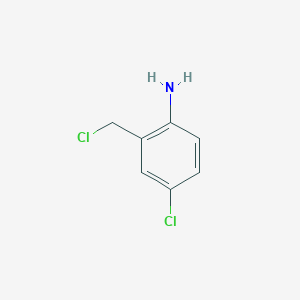
4-Chloro-2-(chloromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-(chloromethyl)aniline” is a chemical compound with the molecular formula C7H8ClN . It is also known by other names such as “4-(Chloromethyl)aniline” and "2-Amino-5-chlorobenzylchloride" . This compound is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, one study describes an improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials . Another study mentions the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine in ethanol solution at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques. For example, single-crystal XRD analysis has been used to determine its structure . The compound has a monoclinic structure with a Pc space group .Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For instance, it is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been studied using various techniques. For example, FTIR and FT-Raman spectral analysis have been used to identify active functional groups and their respective vibrations . UV–Visible spectral analysis has been used to evaluate its optical properties .Safety and Hazards
Safety data sheets provide information on the safety and hazards of “4-Chloro-2-(chloromethyl)aniline”. For instance, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage .
Zukünftige Richtungen
Future research on “4-Chloro-2-(chloromethyl)aniline” could focus on its potential applications in various fields. For example, it could be used to develop new organic nonlinear optical (NLO) single crystals, which are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . Additionally, it could be used to synthesize novel anticancer agents with 4-anilinoquinazoline scaffolds .
Eigenschaften
CAS-Nummer |
114060-06-9 |
|---|---|
Molekularformel |
C7H7Cl2N |
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
4-chloro-2-(chloromethyl)aniline |
InChI |
InChI=1S/C7H7Cl2N/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4,10H2 |
InChI-Schlüssel |
QPTIOWHQGONWKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)CCl)N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


